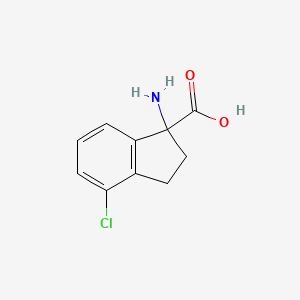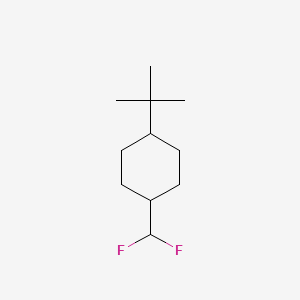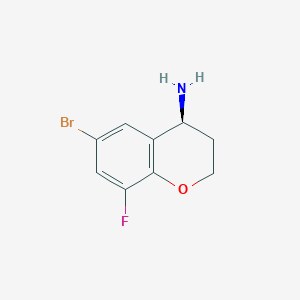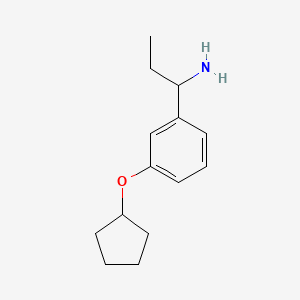
Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate is a chemical compound with the molecular formula C10H11FN2O2 It is a derivative of picolinic acid and contains a fluorine atom, an amino group, and a cyclopropyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.
Fluorination: Introduction of the fluorine atom at the desired position.
Amination: Introduction of the amino group.
Esterification: Formation of the methyl ester.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality .
化学反应分析
Types of Reactions
Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide) for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can produce a variety of substituted picolinates .
科学研究应用
Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the cyclopropyl group can influence the compound’s binding affinity and specificity, leading to unique biological effects .
相似化合物的比较
Similar Compounds
Methyl 3-amino-5-fluoropicolinate: Similar structure but lacks the cyclopropyl group.
Methyl 3-amino-6-cyclopropylpicolinate: Similar structure but lacks the fluorine atom.
Uniqueness
Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate is unique due to the combination of the amino, fluorine, and cyclopropyl groups on the picolinic acid scaffold. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C10H11FN2O2 |
|---|---|
分子量 |
210.20 g/mol |
IUPAC 名称 |
methyl 3-amino-6-cyclopropyl-5-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C10H11FN2O2/c1-15-10(14)9-7(12)4-6(11)8(13-9)5-2-3-5/h4-5H,2-3,12H2,1H3 |
InChI 键 |
OVNSMYRYWPUVGM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=C(C=C1N)F)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




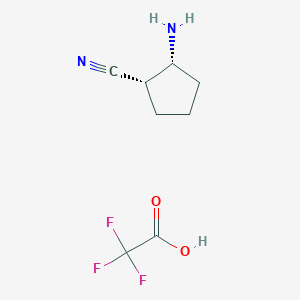

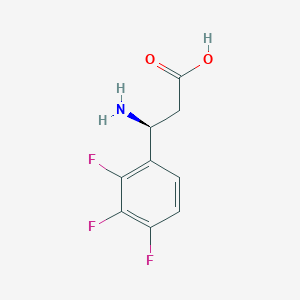
![3-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13051108.png)
